![molecular formula C12H8Cl2S2 B109981 2,2'-Dichloro diphenyl disulfide CAS No. 31121-19-4](/img/structure/B109981.png)
2,2'-Dichloro diphenyl disulfide
Overview
Description
2,2’-Dichloro diphenyl disulfide (CAS Number: 31121-19-4) is a chemical compound with the molecular formula C12H8Cl2S2 . It is also known by other names such as 1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene and 1,2-Bis(2-chlorophenyl)disulfane . The molecular weight of this compound is 287.2 g/mol .
Molecular Structure Analysis
The 2,2’-Dichloro diphenyl disulfide molecule contains a total of 25 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 disulfide .Chemical Reactions Analysis
While specific reactions involving 2,2’-Dichloro diphenyl disulfide are not mentioned in the search results, disulfides are known to have versatile catalytic abilities. They can act as a photocatalyst, HAT catalyst, initiator, or cocatalyst in organic synthesis. The thiyl radicals (RS•) formed under illumination conditions have the unique ability to promote radical bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Dichloro diphenyl disulfide include a molecular weight of 287.2 g/mol, XLogP3 of 5.7, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, rotatable bond count of 3, exact mass of 285.9444480 g/mol, monoisotopic mass of 285.9444480 g/mol, topological polar surface area of 50.6 Ų, heavy atom count of 16, formal charge of 0, and complexity of 191 .Scientific Research Applications
Enzyme Inhibition
“2,2’-Dichloro diphenyl disulfide” has been found to have significant inhibitory effects against various enzymes . The unique structure and reactivity of disulfide bonds give them special pharmacological properties, making them promising candidates for enzyme inhibitors . The inherent reactivity of disulfides contributes to their ability to form covalent interactions with key amino acid residues in enzyme active sites, thereby disrupting enzymatic functions .
Neurotransmission
Acetylcholinesterase (AChE) is indispensable for neurotransmission . Disulfide compounds, including “2,2’-Dichloro diphenyl disulfide”, have been studied for their capacity to inhibit AChE . This could have implications for understanding neurological functions and maintaining cellular equilibrium .
Cellular Detoxification and Protection
Glutathione S-transferase (GST) plays a crucial role in cellular detoxification and protection . Disulfide compounds like “2,2’-Dichloro diphenyl disulfide” have been examined for their capacity to inhibit GST . This could be important for maintaining cellular equilibrium .
Drug Discovery and Development
Enzyme inhibition stands as a pivotal avenue in drug discovery and development . “2,2’-Dichloro diphenyl disulfide”, with its significant inhibitory effects against various enzymes, offers a strategic approach to modulate biochemical pathways and regulate physiological processes .
Redox Reactions
Disulfide compounds, characterized by the presence of sulfur–sulfur bonds, showcase a dynamic interplay of redox reactions within biological systems . “2,2’-Dichloro diphenyl disulfide” could be a valuable compound in studying these reactions .
Proteomics Research
“2,2’-Dichloro diphenyl disulfide” is also used in proteomics research . It can be used to study protein structures and functions, and to identify and quantify proteins in complex mixtures .
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948181 | |
Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dichloro diphenyl disulfide | |
CAS RN |
31121-19-4, 25338-90-3 | |
Record name | 31121-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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